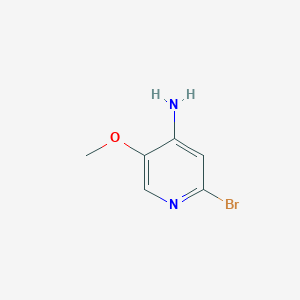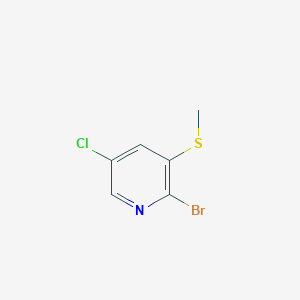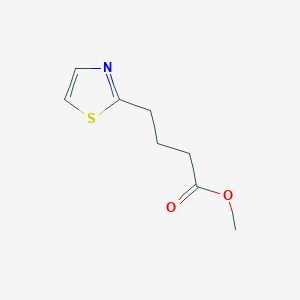
Methyl 4-(1,3-thiazol-2-yl)butanoate
Vue d'ensemble
Description
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a chemical compound with the CAS Number: 1803601-11-7 . It has a molecular weight of 185.25 and its IUPAC name is methyl 4- (thiazol-2-yl)butanoate . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for “Methyl 4-(1,3-thiazol-2-yl)butanoate” is 1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is a liquid . It is stored at a temperature of 4 degrees .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including “Methyl 4-(1,3-thiazol-2-yl)butanoate”, have been studied for their antimicrobial properties. They are known to be effective against a range of microbial pathogens. The structural modification of thiazole compounds can lead to the development of new antimicrobial agents with potential applications in treating infections .
Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer activities. They can be designed to target various stages of cancer cell development and proliferation. The incorporation of the thiazole moiety into anticancer drugs can enhance their efficacy and specificity .
Antifungal Activity
The thiazole ring is also present in compounds with antifungal properties. These compounds can inhibit the growth of various fungi, making them useful in the development of antifungal medications. This application is particularly relevant in agriculture to protect crops from fungal infections .
Anti-Inflammatory Activity
Thiazole derivatives have shown anti-inflammatory effects, which can be harnessed in the development of new anti-inflammatory drugs. These compounds can potentially treat chronic inflammatory diseases without the side effects associated with current medications .
Neuroprotective Activity
Some thiazole derivatives have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. They may help in preserving neuronal function and preventing the progression of conditions such as Alzheimer’s disease .
Antidiabetic Activity
Thiazole compounds have been explored for their antidiabetic activity. They can modulate blood glucose levels and improve insulin sensitivity, offering a promising avenue for the development of new antidiabetic drugs .
Safety and Hazards
“Methyl 4-(1,3-thiazol-2-yl)butanoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mécanisme D'action
Target of Action
Methyl 4-(1,3-thiazol-2-yl)butanoate is a chemical compound with the CAS Number: 1803601-11-7 Thiazole derivatives have been associated with diverse biological activities , suggesting that they may interact with multiple targets.
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks
Biochemical Pathways
Given the potential interaction with dna and topoisomerase ii , it is possible that this compound could affect pathways related to DNA replication and repair, cell cycle regulation, and apoptosis
Result of Action
Given the potential interaction with dna and topoisomerase ii , it is possible that this compound could induce DNA damage, disrupt cell cycle progression, and trigger apoptosis
Propriétés
IUPAC Name |
methyl 4-(1,3-thiazol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-2-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOMTJHEOWPNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)


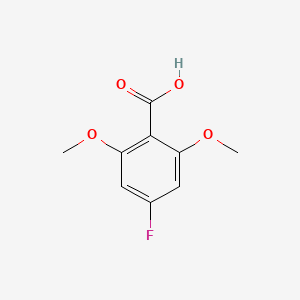
![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)
![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)
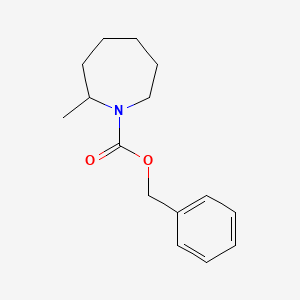

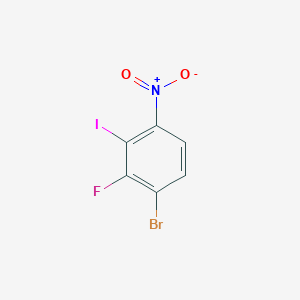

![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B1381557.png)
